molecular formula C12H18F3N B13030568 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine

1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine

Cat. No.: B13030568
M. Wt: 233.27 g/mol
InChI Key: BMUSVPVYXZMATB-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine is a compound that features an adamantane moiety attached to a trifluoroethanamine group. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and bulk to the molecule. The trifluoroethanamine group introduces fluorine atoms, which are known for their electronegativity and ability to influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine typically involves the reaction of adamantane derivatives with trifluoroethanamine precursors. One common method includes the alkylation of adamantane with a trifluoroethylamine derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using adamantane and trifluoroethylamine derivatives. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine stands out due to the presence of the trifluoro group, which imparts unique electronic properties and influences its reactivity and biological activity. The combination of the adamantane moiety and trifluoroethanamine group makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H18F3N

Molecular Weight

233.27 g/mol

IUPAC Name

1-(1-adamantyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C12H18F3N/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10H,1-6,16H2

InChI Key

BMUSVPVYXZMATB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)N

Origin of Product

United States

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